(2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride
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Overview
Description
(2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride is a chemical compound that features a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents to add substituents to pyridine N-oxides, followed by treatment with acetic anhydride . Another approach involves the use of titanacyclopropanes for regioselective C2-H alkylation of pyridine N-oxides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as mechanochemical activation and nickel-catalyzed reductive coupling are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium and nickel .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
(2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(pyrimidin-5-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to DNA, potentially affecting gene expression and cellular processes. It may also interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: A simple aromatic ring with two nitrogen atoms.
Thymine, Uracil, and Cytosine: Nitrogenous bases derived from pyrimidine, found in DNA and RNA.
Pyridine: A six-membered ring with one nitrogen atom, similar in structure to pyrimidine
Uniqueness
Its ability to undergo various chemical reactions and its interactions with biological molecules make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H11Cl2N3 |
---|---|
Molecular Weight |
208.09 g/mol |
IUPAC Name |
(E)-3-pyrimidin-5-ylprop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-3-1-2-7-4-9-6-10-5-7;;/h1-2,4-6H,3,8H2;2*1H/b2-1+;; |
InChI Key |
AAXMABIFGGYYEJ-SEPHDYHBSA-N |
Isomeric SMILES |
C1=C(C=NC=N1)/C=C/CN.Cl.Cl |
Canonical SMILES |
C1=C(C=NC=N1)C=CCN.Cl.Cl |
Origin of Product |
United States |
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